molecular formula C10H18O2 B1619802 Methyl 8-nonenoate CAS No. 20731-23-1

Methyl 8-nonenoate

Cat. No.: B1619802
CAS No.: 20731-23-1
M. Wt: 170.25 g/mol
InChI Key: PWAJIGUTWKGVLP-UHFFFAOYSA-N
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Description

Methyl 8-nonenoate, also known as 8-nonenoic acid, methyl ester, is an organic compound with the molecular formula C10H18O2. It is a type of fatty acid methyl ester, which is characterized by the presence of a methyl group esterified to a fatty acid. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-nonenoate can be synthesized through the esterification of 8-nonenoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

8-nonenoic acid+methanolmethyl 8-nonenoate+water\text{8-nonenoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 8-nonenoic acid+methanol→methyl 8-nonenoate+water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-nonenoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-nonenoic acid.

    Reduction: It can be reduced to form 8-nonanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 8-nonenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-nonenoate involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

    Methyl 8-methyl-nonanoate: Similar in structure but with a methyl group at the 8th position.

    Methyl nonanoate: Lacks the double bond present in methyl 8-nonenoate.

    Methyl 9-decenoate: Similar structure but with a longer carbon chain.

Uniqueness: this compound is unique due to the presence of a double bond in its structure, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts .

Properties

IUPAC Name

methyl non-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAJIGUTWKGVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339137
Record name Methyl 8-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20731-23-1
Record name Methyl 8-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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